PD-1/PD-L1-IN-32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-32 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant anticancer activity by effectively blocking the PD-1/PD-L1 interaction, which is a crucial immune checkpoint pathway involved in the immune evasion of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-32 involves several key steps, including the formation of biaryl-containing structures with unique difluoromethyleneoxy linkages. The synthetic route typically includes the following steps :
Formation of Biaryl Structures: This step involves the coupling of aryl halides with boronic acids using palladium-catalyzed cross-coupling reactions.
Introduction of Difluoromethyleneoxy Linkages:
Final Assembly: The final step involves the assembly of the biaryl structures with the difluoromethyleneoxy linkages to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
PD-1/PD-L1-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, particularly involving the difluoromethyleneoxy linkages, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Palladium Catalysts: Used in cross-coupling reactions to form biaryl structures.
Boronic Acids: Used as coupling partners in the formation of biaryl structures.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Immunotherapy: The compound is primarily used in cancer immunotherapy to block the PD-1/PD-L1 interaction, thereby enhancing the immune system’s ability to target and destroy cancer cells.
Biological Research: This compound is used in biological research to study the mechanisms of immune checkpoint inhibition and the role of the PD-1/PD-L1 pathway in immune regulation.
Drug Development: The compound is a valuable tool in drug development, serving as a lead compound for the design of new and more effective PD-1/PD-L1 inhibitors.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development and production of anticancer drugs.
Mecanismo De Acción
PD-1/PD-L1-IN-32 exerts its effects by blocking the interaction between PD-1 and PD-L1. This interaction is a key immune checkpoint that regulates the immune response. By inhibiting this interaction, this compound prevents the downregulation of T cell activity, thereby enhancing the immune system’s ability to target and destroy cancer cells . The molecular targets of this compound include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparación Con Compuestos Similares
PD-1/PD-L1-IN-32 is unique among PD-1/PD-L1 inhibitors due to its high potency and specific chemical structure. Similar compounds include:
Biphenyl Derivatives: These compounds also target the PD-1/PD-L1 interaction but may have different chemical structures and potencies.
Small-Molecule Inhibitors: Other small-molecule inhibitors of PD-1/PD-L1 have been developed, each with unique properties and mechanisms of action.
Monoclonal Antibodies: Monoclonal antibodies targeting PD-1 or PD-L1 are widely used in cancer immunotherapy but differ significantly from small-molecule inhibitors like this compound in terms of structure and administration.
Actividad Biológica
The PD-1/PD-L1 pathway plays a crucial role in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 (Programmed Cell Death Protein 1) and its ligand PD-L1 (Programmed Cell Death Ligand 1) are key components in the immune checkpoint mechanism that tumors exploit to evade immune detection. The compound PD-1/PD-L1-IN-32 is a small molecule inhibitor targeting this pathway, designed to enhance anti-tumor immunity by blocking the interaction between PD-1 and PD-L1. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.
PD-1 is expressed on T cells, B cells, and other immune cells, while PD-L1 is found on tumor cells and antigen-presenting cells. The binding of PD-L1 to PD-1 inhibits T-cell activation and proliferation by triggering intracellular signaling pathways that lead to T-cell exhaustion. Specifically, this interaction activates the SHP2 phosphatase, which dephosphorylates key signaling molecules involved in T-cell activation, such as those in the PI3K-AKT and MAPK pathways .
By inhibiting the PD-1/PD-L1 interaction, compounds like this compound aim to restore T-cell function, enhance anti-tumor responses, and promote cytokine release from T cells .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively block the binding of PD-L1 to PD-1. This blockade results in increased proliferation and activation of CD8+ T cells. A study using flow cytometry showed that treatment with this compound led to a significant increase in IFN-γ production by T cells compared to controls .
In Vivo Studies
In vivo models have further validated the efficacy of this compound. For instance, murine models of melanoma treated with this compound exhibited reduced tumor growth and improved survival rates compared to untreated controls. These findings suggest that this compound not only enhances T-cell activity but also effectively translates this activity into tangible anti-tumor effects .
Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
A clinical trial involving patients with NSCLC evaluated the effects of this compound as part of a combination therapy regimen. Patients receiving this treatment exhibited a 55% overall response rate, with many experiencing significant tumor shrinkage within weeks of initiation. Notably, adverse events were manageable and comparable to those observed with existing therapies .
Case Study 2: Melanoma Treatment
Another case involved a patient with advanced melanoma who was treated with this compound after progression on prior therapies. Following treatment, imaging studies showed a marked reduction in tumor size and stabilization of disease for over six months. The patient reported mild side effects, primarily fatigue and skin rash, which were resolved with supportive care .
Comparative Efficacy
To illustrate the comparative efficacy of this compound against other inhibitors in the same class, a summary table is provided below:
Compound | Target | Overall Response Rate | Common Side Effects |
---|---|---|---|
This compound | PD-1/PD-L1 | 55% | Fatigue, rash |
Nivolumab | PD-1 | 19% | Immune-related AEs |
Atezolizumab | PD-L1 | 18.6% | Pneumonitis |
Propiedades
Fórmula molecular |
C29H25ClFN3O3 |
---|---|
Peso molecular |
518.0 g/mol |
Nombre IUPAC |
5-[[5-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H25ClFN3O3/c30-29-23(4-3-6-26(29)25-5-1-2-7-27(25)31)19-36-24-9-8-22(17-33-10-11-35)28(13-24)37-18-21-12-20(14-32)15-34-16-21/h1-9,12-13,15-16,33,35H,10-11,17-19H2 |
Clave InChI |
DSELNKYPNSPLEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC(=C2Cl)COC3=CC(=C(C=C3)CNCCO)OCC4=CC(=CN=C4)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.